Antidepressant agent 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antidepressant agent 5 is a compound that has shown promise in the treatment of major depressive disorder and other mood-related conditions. It is part of a newer class of antidepressants that target specific neurotransmitter systems in the brain to alleviate symptoms of depression. This compound is particularly noted for its efficacy and reduced side effects compared to older antidepressants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antidepressant agent 5 typically involves metal-catalyzed reactions. Transition metals such as iron, nickel, and ruthenium are commonly used as catalysts in these processes . One effective method involves the Michael addition reaction, where nitromethane is added to chalcone using iron(III) acetylacetonate as a catalyst . This reaction is carried out under mild conditions and yields high-purity products.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Antidepressant agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield various hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antidepressant agent 5 has a wide range of scientific research applications:
Mechanism of Action
Antidepressant agent 5 exerts its effects by targeting specific neurotransmitter systems in the brain. It primarily acts on the serotonin and norepinephrine reuptake transporters, increasing the levels of these neurotransmitters in the synaptic cleft . This leads to enhanced neurotransmission and improved mood. Additionally, it has been shown to bind to the transmembrane region of tyrosine kinase receptor 2, promoting its activation and subsequent neuronal plasticity .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A selective serotonin reuptake inhibitor.
Venlafaxine: A serotonin-norepinephrine reuptake inhibitor.
Sertraline: Another selective serotonin reuptake inhibitor.
Uniqueness
Antidepressant agent 5 is unique in its dual action on both serotonin and norepinephrine reuptake transporters, providing a broader spectrum of activity. It also has a more favorable side effect profile compared to older antidepressants, making it a promising candidate for the treatment of major depressive disorder .
Properties
Molecular Formula |
C20H25NO3 |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
6,7-dimethoxy-2-[2-(4-methoxyphenyl)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C20H25NO3/c1-22-18-6-4-15(5-7-18)8-10-21-11-9-16-12-19(23-2)20(24-3)13-17(16)14-21/h4-7,12-13H,8-11,14H2,1-3H3 |
InChI Key |
CQLWHPMAMUBLNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2CCC3=CC(=C(C=C3C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.